molecular formula C11H11NO2 B2777787 2-(1H-indol-3-yl)propanoic acid CAS No. 2597-26-4

2-(1H-indol-3-yl)propanoic acid

Cat. No.: B2777787
CAS No.: 2597-26-4
M. Wt: 189.214
InChI Key: WNVIEMRKZPPPOJ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)propanoic acid, also known as indole-3-propionic acid, is an organic compound belonging to the class of indolyl carboxylic acids. It is characterized by an indole ring attached to a propanoic acid chain. This compound is notable for its presence in various biological systems and its potential therapeutic applications .

Mechanism of Action

Target of Action

2-(1H-indol-3-yl)propanoic acid, also known as indolepropionic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . The specific targets of this compound include Group IIE secretory phospholipase A2 and Aspartate aminotransferase .

Mode of Action

The compound interacts with its targets, leading to various biological activities. Indole derivatives, including this compound, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

This compound is part of the indole-3-acetic acids group . These compounds are known to induce cell elongation in plant stems . The compound is also a Bronsted acid, capable of donating a hydron to an acceptor .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For instance, it has been found to inhibit the activity of certain enzymes, leading to potential antiviral and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain species of bacteria in the gastrointestinal tract, such as Clostridium sporogenes, can lead to the endogenous production of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)propanoic acid typically involves the cyclization of indole derivatives. One common method includes the reaction of aniline hydrochloride with cyclopentanone-2-carboxylic acid ethyl ester under acidic conditions to form α-keto acid phenylhydrazone. This intermediate is then refluxed in an ethanol solution containing 20% sulfuric acid to yield indole-2-carboxylic acid-3-propanoic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid under reflux in 1-propanol has been reported to yield the corresponding indole derivatives in significant quantities .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reductive amination and various oxidizing agents for oxidation reactions. Reaction conditions often involve ambient temperatures and specific solvents like toluene or ethanol .

Major Products

The major products formed from these reactions include various indole derivatives, such as tetrahydrofuran and hydrazone compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)propanoic acid is unique due to its potent neuroprotective properties and its role in inhibiting beta-amyloid aggregation. Unlike other indole derivatives, it has shown significant potential in the treatment of neurodegenerative diseases .

Properties

IUPAC Name

2-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIEMRKZPPPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2597-26-4
Record name 2-(1H-indol-3-yl)propanoic acid
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